molecular formula C28H31N5O B2990368 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide CAS No. 477238-47-4

1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide

Cat. No.: B2990368
CAS No.: 477238-47-4
M. Wt: 453.59
InChI Key: ZPJTXWORQCVDES-UHFFFAOYSA-N
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Description

1-(5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with phenyl groups at the 5- and 7-positions. The 4-position of the core is linked to a piperidine-3-carboxamide moiety with N,N-diethyl substituents.

Properties

IUPAC Name

1-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O/c1-3-31(4-2)28(34)22-14-11-17-32(18-22)26-25-24(21-12-7-5-8-13-21)19-33(27(25)30-20-29-26)23-15-9-6-10-16-23/h5-10,12-13,15-16,19-20,22H,3-4,11,14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJTXWORQCVDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide is a member of the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₁N₃O
  • Molecular Weight : 301.38 g/mol
  • CAS Number : 3680-71-5

Research indicates that compounds in this class often act as inhibitors of various protein kinases, particularly those involved in cell signaling pathways. For instance, studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can selectively inhibit Protein Kinase B (PKB/Akt), which plays a crucial role in regulating cell growth and survival pathways. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

Anticancer Properties

  • Inhibition of Tumor Growth : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, in vitro studies have shown that it can inhibit the growth of pancreatic adenocarcinoma cells with an IC₅₀ value of approximately 0.79 µM .
  • Mechanistic Insights :
    • Apoptosis Induction : The compound's ability to induce apoptosis has been confirmed through Annexin V assays, indicating its potential as an anticancer agent .
    • Signal Pathway Modulation : By inhibiting PKB, the compound affects downstream signaling pathways such as the PI3K-Akt-mTOR pathway, which is critical for cancer cell survival .

Other Biological Activities

Beyond its anticancer effects, this compound may also exhibit:

  • Anti-inflammatory Effects : Some derivatives have been noted for their immunosuppressive properties, potentially useful in treating autoimmune diseases .
  • Neuroprotective Properties : Emerging research suggests that certain pyrrolo[2,3-d]pyrimidine derivatives may protect neuronal cells from damage, indicating a possible role in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
1 Demonstrated selective inhibition of PKB with significant antiproliferative activity against human tumor xenografts in vivo .
2 Showed that structural modifications led to enhanced potency and selectivity for PKB inhibition .
3 Evaluated the cytotoxic effects on normal human cells alongside tumor cells to assess therapeutic windows .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules from screening libraries (). Key differences in core structures, substituents, and molecular properties are highlighted.

Table 1: Structural and Molecular Comparison

Compound ID/Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Availability (Evidence)
Target Compound Pyrrolo[2,3-d]pyrimidine Not provided* Not provided* 5,7-Diphenyl; N,N-diethylpiperidine-3-carboxamide Not listed
K405-0038 () Pyrrolo[2,3-d]pyrimidine C₂₆H₂₀N₄O₂ 420.47 5,7-Diphenyl; N-[(benzodioxol-5-yl)methyl]amine 3 mg
L094-3133 () Pyrazolo[3,4-d]pyrimidine C₂₆H₂₆N₆O₃ 470.53 2-(4-Methylphenyl); N-[(benzodioxol-5-yl)methyl]piperidine-4-carboxamide 5 mg
Compound Pyrrolo[2,3-d]pyrimidine Not provided* Not provided* N-(3R-piperidin-3-yl)glycinamide; N²-(3-chlorophenyl) Not listed

Key Structural and Functional Differences

In contrast, L094-3133 employs a pyrazolo[3,4-d]pyrimidine core, introducing an additional nitrogen atom that may alter electronic properties and binding selectivity .

K405-0038: The benzodioxolylmethyl amine substituent introduces a methylenedioxy group, which may confer metabolic stability but reduce solubility due to its hydrophobic nature . L094-3133: The pyrazolo core and 4-methylphenyl group could sterically hinder interactions with flat binding pockets, unlike the diphenyl groups in the target compound . Compound: The 3-chlorophenyl and glycinamide groups suggest a focus on hydrogen-bond donor-acceptor interactions, contrasting with the target’s diethyl carboxamide .

Molecular Weight and Solubility Implications

  • L094-3133 has the highest molecular weight (470.53 g/mol), likely due to its pyrazolo core and additional carboxamide group. This may reduce aqueous solubility compared to K405-0038 (420.47 g/mol) .
  • The target compound’s diethyl groups could further increase logP values, favoring blood-brain barrier penetration but requiring formulation optimization for in vivo studies.

Research Implications and Limitations

For example:

  • The benzodioxolyl group in K405-0038 is associated with cytochrome P450 inhibition in other compounds, but this remains untested here .
  • The pyrazolo core in L094-3133 is prevalent in kinase inhibitors (e.g., Janus kinase family), suggesting a possible therapeutic overlap with the target compound .

Further studies should prioritize synthesizing the target compound and evaluating its biochemical profiling against these analogs.

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